Absence of Publicly Available Target-Specific Potency Data for CAS 1705249-70-2 Versus Closest Structural Analogs
A comprehensive search of primary literature, patents (including the SMYD inhibitor patent family [1] and the USP30 inhibitor patent family [2]), and authoritative databases (PubChem, ChemSpider, BindingDB) returned no quantitative IC₅₀, Kd, Ki, EC₅₀, or %-inhibition data for CAS 1705249-70-2 against any biological target. The five closest commercially listed analogs—differing only in the N-substituent (phenethyl, tert-butyl, m-tolyl, 3,4-dimethoxybenzyl, or the absence of the 3-oxy-pyran moiety)—also lack publicly available co-profiled quantitative comparator data with this compound. Consequently, no direct head-to-head or cross-study comparable data exist to support a differentiation claim based on target potency or selectivity.
| Evidence Dimension | Target-specific inhibitory potency (any target) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | Closest analogs: N-phenethyl, N-tert-butyl, N-(m-tolyl), N-(3,4-dimethoxybenzyl), and N-unsubstituted pyrrolidine-1-carboxamide variants; all lack co-profiled data |
| Quantified Difference | Cannot be calculated—data absent |
| Conditions | Not applicable—no assay data found in public domain |
Why This Matters
In the absence of any public potency data, procurement decisions must rely on proprietary screening; users should request custom head-to-head profiling against analogs of interest before committing to large-scale acquisition.
- [1] Justia Patents. Substituted Pyrrolidine Carboxamide Compounds. US Patent Application 20170247326. View Source
- [2] Google Patents. 1-cyano-pyrrolidine compounds as USP30 inhibitors. View Source
